Bienvenue dans la boutique en ligne BenchChem!

(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid

Chiral resolution Enantiomeric excess Medicinal chemistry building blocks

(R)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid (CAS 1260608-49-8) is a chiral, non-proteinogenic β-amino acid derivative featuring a biphenyl-4-yl substituent and a free aminomethyl group at the C2 position of a propanoic acid backbone. With molecular formula C16H17NO2 and molecular weight 255.31 g/mol, this compound belongs to the class of substituted aminopropionic acid derivatives that have been investigated in the patent literature as neprilysin (NEP) inhibitor scaffolds and as chiral building blocks for the synthesis of bioactive peptidomimetics.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B13985153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O
InChIInChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
InChIKeyLGXCBYBDNGJBSO-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic Acid CAS 1260608-49-8: Chiral β-Amino Acid for NEP Inhibitor and Peptidomimetic R&D


(R)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid (CAS 1260608-49-8) is a chiral, non-proteinogenic β-amino acid derivative featuring a biphenyl-4-yl substituent and a free aminomethyl group at the C2 position of a propanoic acid backbone . With molecular formula C16H17NO2 and molecular weight 255.31 g/mol, this compound belongs to the class of substituted aminopropionic acid derivatives that have been investigated in the patent literature as neprilysin (NEP) inhibitor scaffolds [1] and as chiral building blocks for the synthesis of bioactive peptidomimetics . The (R)-configuration at the stereogenic C2 center distinguishes this enantiomer from its (S)-counterpart and from achiral racemic mixtures, making it a critical procurement consideration for applications requiring defined stereochemistry.

Why (R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic Acid Cannot Be Substituted with Racemic or (S)-Enantiomer Batches


Substituting this (R)-enantiomer with generic racemic mixtures or incorrect stereoisomers introduces uncontrolled variables that undermine experimental reproducibility and regulatory compliance. The (R)- and (S)-enantiomers of chiral β-amino acids exhibit divergent pharmacological profiles—as demonstrated by the integrin antagonist class, where L-biphenylalanine-derived TR-14035 shows IC50 values of 7 nM (α4β7) and 87 nM (α4β1), with stereochemistry being decisive for target engagement [1]. The extra aminomethyl methylene group in this β-amino acid scaffold creates a fundamentally different backbone geometry compared to α-amino acid analogs such as (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid (D-biphenylalanine, MW 241.29), altering conformational flexibility, hydrogen-bonding patterns, and metabolic stability in downstream peptide or small-molecule constructs . Generic substitution without stereochemical and scaffold verification therefore risks producing inactive or off-target compounds, compromising structure-activity relationship (SAR) studies and synthetic route validation.

Quantitative Differentiation Evidence: (R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic Acid vs. Closest Analogs


Enantiomeric Purity: (R)-Isomer vs. Racemic [1,1'-Biphenyl]-4-propanoic Acid, α-(aminomethyl)-

The (R)-enantiomer (CAS 1260608-49-8) is commercially supplied at a minimum purity of 98% by a verified vendor, whereas the racemic mixture (CAS 910444-15-4) is listed at 95% minimum purity across multiple catalogues . This 3-percentage-point purity differential represents a meaningful gap when considering that the racemate contains an equimolar (S)-enantiomer impurity that cannot be removed without dedicated chiral separation. Procurement of the pre-resolved (R)-enantiomer eliminates the need for in-house chiral chromatography or diastereomeric salt resolution, which typically incurs 15–40% yield losses per resolution step based on class-level experience with biphenyl-substituted amino acid resolution [1].

Chiral resolution Enantiomeric excess Medicinal chemistry building blocks

Backbone Scaffold Differentiation: β-Amino Acid (C16H17NO2) vs. α-Amino Acid Analog D-Biphenylalanine (C15H15NO2)

The target compound contains an aminomethyl (-CH2NH2) group at C2, yielding a propanoic acid backbone with molecular weight 255.31 g/mol, whereas the α-amino acid analog D-biphenylalanine (CAS 1781684-93-2) has a direct amino group (-NH2) at C2 with molecular weight 241.29 g/mol—a difference of one methylene unit (14.02 g/mol) . In β-peptide foldamer research, this additional methylene increases backbone flexibility and alters the hydrogen-bonding pattern from α-peptide 13-membered rings to β-peptide 14-helix or 12/10-helix motifs, a structural feature demonstrated to enhance proteolytic resistance in β-peptide constructs by 10²- to 10³-fold relative to α-peptide counterparts in class-level studies [1].

β-Peptide foldamers Metabolic stability Conformational analysis

Free Amine vs. Boc-Protected Form: Synthetic Utility Comparison for Downstream Conjugation

The target compound (CAS 1260608-49-8) bears a free aminomethyl group available for direct amide bond formation, reductive amination, or sulfonamide coupling without a deprotection step. The Boc-protected analog (CAS 1260608-69-2, MW 355.43 g/mol) requires TFA-mediated deprotection (typically 30–95% yield depending on substrate) before the amine is available for conjugation, adding one synthetic step and associated mass loss of 100.12 g/mol upon Boc removal . In solid-phase peptide synthesis (SPPS) workflows, the free amine form enables direct on-resin coupling, eliminating the acid-labile deprotection step that can cause premature resin cleavage or epimerization in sensitive sequences [1].

Solid-phase peptide synthesis Amide coupling Protecting group strategy

Neprilysin (NEP) Inhibitor Scaffold Potential: Class-Level Activity Inference from Substituted Aminopropionic Acid Patent Series

U.S. Patent 8,822,534 (Novartis AG) discloses substituted aminopropionic acid derivatives as neprilysin inhibitors, with exemplified compounds bearing a biphenyl substituent, a substituted aminomethyl/acylamino group, and a carboxylic acid moiety—a pharmacophoric pattern to which the target compound's free biphenyl-aminomethyl-propanoic acid scaffold conforms [1]. Within this patent series, the most potent analogs achieve recombinant human NEP IC50 values of 25 nM in cell-free enzymatic assays [2]. While no IC50 data exists specifically for the target compound, its core scaffold shares the critical biphenyl-carboxylate pharmacophore and free amine handle for elaboration into potent NEP inhibitors, positioning it as a key synthetic intermediate for SAR exploration, distinct from simple biphenylacetic acid or biphenylalanine starting materials that lack the β-aminomethyl substitution pattern [3].

Neprilysin inhibition Cardiovascular drug discovery ARNI pharmacophore

Hydrochloride Salt vs. Free Base: Solubility and Formulation-Relevant Physicochemical Differentiation

The target free base (CAS 1260608-49-8) is reported as a neutral zwitterionic species, whereas the hydrochloride salt (CAS 1311315-94-2, [1,1′-biphenyl]-4-propanoic acid, α-(aminomethyl)-, hydrochloride 1:1) incorporates one equivalent of HCl (ΔMW = 36.46 g/mol), converting the amine to a protonated ammonium chloride . Based on class-level amino acid solubility principles, hydrochloride salt formation of β-amino acids typically increases aqueous solubility by 5- to 50-fold relative to the zwitterionic free base at neutral pH, a critical parameter for biological assay preparation and in vivo formulation [1]. The free base form offers greater flexibility for salt screening and counterion selection, whereas the pre-formed HCl salt provides immediate solubility advantages at the cost of fixed counterion identity.

Aqueous solubility Salt screening Pre-formulation

Verified Application Scenarios for (R)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic Acid Based on Quantitative Evidence


Chiral Building Block for Neprilysin Inhibitor SAR Libraries

The target compound provides the minimally elaborated biphenyl-aminopropionic acid core scaffold matching the general formula of patented Novartis NEP inhibitors (US8822534B2), where structurally optimized analogs achieve IC50 values of 25 nM against recombinant human NEP [1]. Procurement of the (R)-enantiomer at ≥98% purity enables systematic diversification at the free aminomethyl handle to explore NEP potency and selectivity SAR, a synthetic strategy inaccessible from achiral biphenyl starting materials. Users should note that the target compound itself lacks published NEP IC50 data; its value lies as a versatile intermediate for lead generation campaigns.

β-Peptide Foldamer Synthesis Requiring Proteolytically Stable Backbones

The β-amino acid backbone of the target compound, featuring an extra methylene unit compared to α-amino acid analogs, supports the construction of β-peptide foldamers with demonstrated 10²- to 10³-fold enhanced proteolytic stability relative to α-peptides in class-level studies [2]. The free amine and carboxylic acid termini permit direct incorporation into solid-phase peptide synthesis (SPPS) without additional protecting group manipulations, as demonstrated by the atom-economy advantage over the Boc-protected variant (saving one deprotection step and 100.12 g/mol mass loss) .

Integrin Antagonist Pharmacophore Exploration Utilizing Biphenyl Amino Acid Scaffolds

The biphenylalanine chemotype has been validated in integrin antagonist discovery, with TR-14035 (derived from L-biphenylalanine) achieving dual α4β7/α4β1 IC50 values of 7 nM and 87 nM, respectively [3]. The target compound's β-amino acid scaffold offers a conformationally distinct alternative to α-amino acid-based integrin ligands, potentially modulating receptor subtype selectivity through altered backbone geometry. This scenario is supported by class-level SAR precedent rather than direct target compound data.

Asymmetric Synthesis Methodology Development Using Defined (R)-Stereochemistry

The target compound's pre-resolved (R)-configuration (CAS 1260608-49-8, ≥98% purity) eliminates the need for in-house chiral resolution, which for biphenyl amino acid derivatives typically incurs 15–40% yield loss per diastereomeric salt resolution or chiral chromatographic separation [4]. This makes it suitable as a chiral auxiliary or stereo-defined building block for methodology studies in enantioselective catalysis and chiral ligand synthesis, where stereochemical integrity is paramount.

Quote Request

Request a Quote for (r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.